molecular formula C21H15ClFN3O3S B14197278 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-fluorophenyl)urea CAS No. 918493-25-1

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-fluorophenyl)urea

Cat. No.: B14197278
CAS No.: 918493-25-1
M. Wt: 443.9 g/mol
InChI Key: OUPBQJVIPQYNMY-UHFFFAOYSA-N
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Description

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-fluorophenyl)urea is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-fluorophenyl)urea involves several steps. One common method includes the reaction of 3-(benzenesulfonyl)-5-chloroindole with 2-fluorophenyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to facilitate the reaction. The product is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-fluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-fluorophenyl)urea involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase IX, by binding to their active sites. This inhibition disrupts the normal function of the enzymes, leading to various biological effects. The compound also affects cellular pathways involved in cell proliferation and apoptosis, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-fluorophenyl)urea can be compared with other indole derivatives, such as:

The uniqueness of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-fluorophenyl)urea lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

CAS No.

918493-25-1

Molecular Formula

C21H15ClFN3O3S

Molecular Weight

443.9 g/mol

IUPAC Name

1-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-(2-fluorophenyl)urea

InChI

InChI=1S/C21H15ClFN3O3S/c22-13-10-11-17-15(12-13)19(30(28,29)14-6-2-1-3-7-14)20(24-17)26-21(27)25-18-9-5-4-8-16(18)23/h1-12,24H,(H2,25,26,27)

InChI Key

OUPBQJVIPQYNMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)NC(=O)NC4=CC=CC=C4F

Origin of Product

United States

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